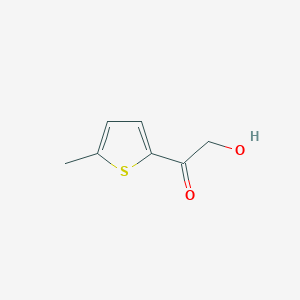![molecular formula C5H6N2O3S2 B11725715 3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide](/img/structure/B11725715.png)
3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide is a compound with a molecular formula of C5H6N2O3S2 and a molecular weight of 206.25 g/mol . It is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide, can be achieved through various methods. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, catalytic reactions, and advanced purification techniques to obtain the desired compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Applications De Recherche Scientifique
3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological targets, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide include other thiophene derivatives such as:
- 2-aminothiophene
- 2-thiophenecarboxylic acid
- 2,5-dimethylthiophene
Uniqueness
What sets this compound apart from other thiophene derivatives is its unique combination of functional groups, including the oxime and sulfonamide groups. These groups contribute to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C5H6N2O3S2 |
|---|---|
Poids moléculaire |
206.2 g/mol |
Nom IUPAC |
3-[(Z)-hydroxyiminomethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C5H6N2O3S2/c6-12(9,10)5-4(3-7-8)1-2-11-5/h1-3,8H,(H2,6,9,10)/b7-3- |
Clé InChI |
WAXNGZYUHUBECT-CLTKARDFSA-N |
SMILES isomérique |
C1=CSC(=C1/C=N\O)S(=O)(=O)N |
SMILES canonique |
C1=CSC(=C1C=NO)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



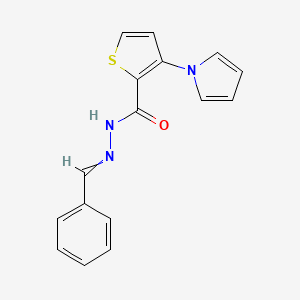
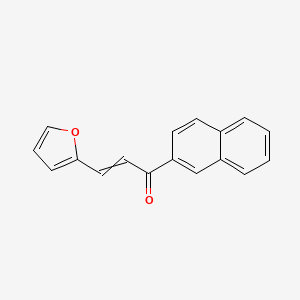

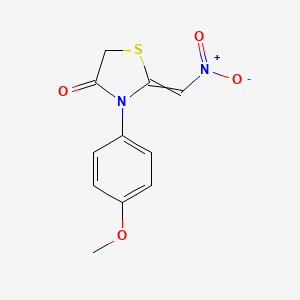
![Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate](/img/structure/B11725659.png)

![2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methylideneamino]acetamide](/img/structure/B11725681.png)
![1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B11725687.png)
![4-[(hydroxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725689.png)
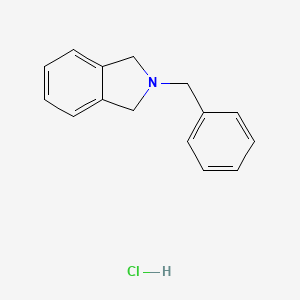
![3-[(Z)-N-(4-chloroanilino)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B11725705.png)
